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molecular formula C11H14F3N3 B8384644 1-(3-Methyl-5-trifluoromethylpyridin-2-yl)piperazine

1-(3-Methyl-5-trifluoromethylpyridin-2-yl)piperazine

Cat. No. B8384644
M. Wt: 245.24 g/mol
InChI Key: KCVJWCMYBGZCMI-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using 2,3-dichloro-5-trifluoromethylpyridine (25 g) and 1-Boc-piperazine (23.84 g) and by the reaction and treatment in the same manner as in Preparation Example 79, the title compound (6.38 g) was obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.84 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7](Cl)=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[C:13]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)(OC(C)(C)C)=O>>[CH3:2][C:7]1[C:13]([N:20]2[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]2)=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Step Two
Name
Quantity
23.84 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 79

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C1)C(F)(F)F)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.38 g
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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